2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol
Overview
Description
2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various quinoline derivatives, piperazine-substituted compounds, and oxidized or reduced forms of the original molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. The piperazine ring may interact with neurotransmitter receptors, influencing neurological pathways. These interactions can lead to various pharmacological effects, making the compound a candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline moiety.
Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate, which contain the piperazine ring.
Uniqueness
2-[4-(8-Methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol is unique due to the combination of the quinoline and piperazine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
2-[4-(8-methoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-13-12-16(20-8-6-19(7-9-20)10-11-21)18-17-14(13)4-3-5-15(17)22-2/h3-5,12,21H,6-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXAUKIYLBQFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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